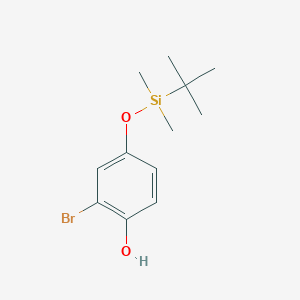
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is an organic compound that features a bromine atom and a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol typically involves the protection of the hydroxyl group of 2-bromo-4-hydroxyphenol with a TBDMS group. This can be achieved by reacting 2-bromo-4-hydroxyphenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride in tetrahydrofuran).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Acidic conditions (e.g., acetic acid/water mixture) or fluoride ions (e.g., tetra-n-butylammonium fluoride in tetrahydrofuran).
Major Products Formed
Substitution: Formation of 2-substituted-4-((tert-butyldimethylsilyl)oxy)phenol derivatives.
Deprotection: Formation of 2-bromo-4-hydroxyphenol.
Aplicaciones Científicas De Investigación
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is used to protect hydroxyl groups during multi-step synthetic processes.
Pharmaceutical Research: Potential use in the synthesis of bioactive compounds and drug candidates.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol primarily involves the reactivity of the bromine atom and the protective role of the TBDMS group. The bromine atom can participate in substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-hydroxyphenol: Lacks the TBDMS protecting group, making it more reactive.
4-((tert-butyldimethylsilyl)oxy)phenol: Lacks the bromine atom, limiting its reactivity in substitution reactions.
Uniqueness
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is unique due to the presence of both the bromine atom and the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-4-[tert-butyl(dimethyl)silyl]oxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2Si/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSKKXPDVOAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
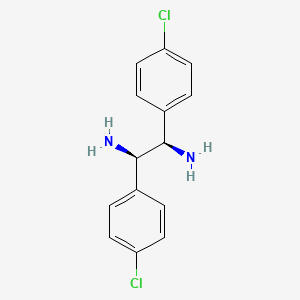
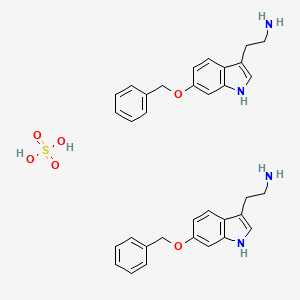
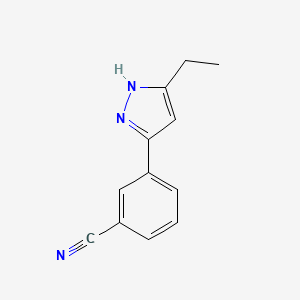
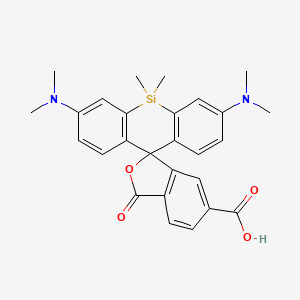
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
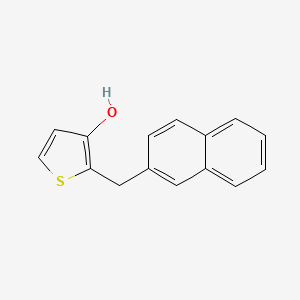

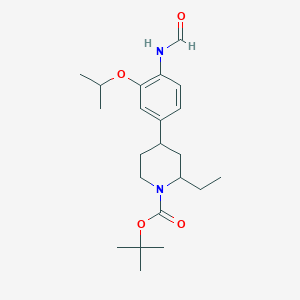

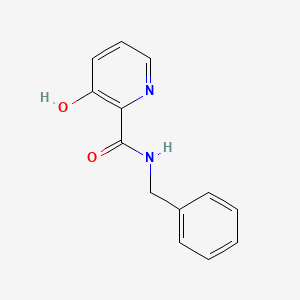
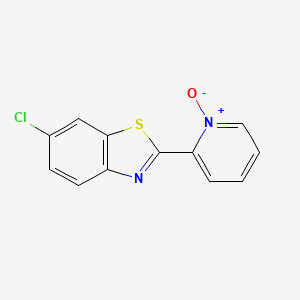
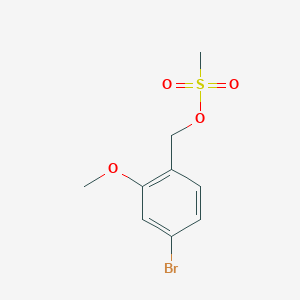
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
